molecular formula C19H21N3O3 B2578325 4-(2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}acetamido)-N,N-dimethylbenzamide CAS No. 1252469-70-7

4-(2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}acetamido)-N,N-dimethylbenzamide

Cat. No.: B2578325
CAS No.: 1252469-70-7
M. Wt: 339.395
InChI Key: CHNFAGRLTOZQKM-UHFFFAOYSA-N
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Description

4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a propargyl group, and a benzamide moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with propargyl bromide to form the propargylated amine. This intermediate is subsequently coupled with N,N-dimethylbenzamide through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The propargyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The amide bond can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and propargyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzamide moiety may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[(furan-2-yl)methyl]amino}acetamido)-N,N-dimethylbenzamide
  • 4-(2-{(thiophen-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide
  • 4-(2-{(pyridin-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide

Uniqueness

4-(2-{(furan-2-yl)methylamino}acetamido)-N,N-dimethylbenzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-[[2-[furan-2-ylmethyl(prop-2-ynyl)amino]acetyl]amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-4-11-22(13-17-6-5-12-25-17)14-18(23)20-16-9-7-15(8-10-16)19(24)21(2)3/h1,5-10,12H,11,13-14H2,2-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNFAGRLTOZQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CN(CC#C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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